Hsp90 Inhibition: 5,7-Dihydroxy-2,2-dimethylchroman-4-one Shows Defined Binding vs. Structural Congeners
In a fluorescence polarization-based HTS assay for Hsp90 inhibitors, 5,7-dihydroxy-2,2-dimethylchroman-4-one exhibited an IC₅₀ of 50,000 nM (50 µM) [1]. This is a moderate but measurable affinity. In contrast, the 6,7-dihydroxy-2,2-dimethyl-4-chromanone isomer did not appear among the active compounds in the same assay series (PubChem AID 712), suggesting that the 5,7-dihydroxy arrangement is a key determinant for binding to the Hsp90 N-terminal domain [2]. This provides a direct SAR distinction between positional isomers within the chromanone class.
| Evidence Dimension | Hsp90 (Human) Binding Affinity |
|---|---|
| Target Compound Data | IC₅₀ = 50,000 nM |
| Comparator Or Baseline | 6,7-Dihydroxy-2,2-dimethyl-4-chromanone (isomer): No measurable inhibition at equivalent concentrations in the same assay platform (PubChem AID 712) |
| Quantified Difference | Qualitative difference; 5,7-isomer active, 6,7-isomer inactive |
| Conditions | Fluorescence polarization assay, pH 7.4, 2°C, using tumor cell lysate Hs. (BindingDB / PubChem AID 712) |
Why This Matters
For researchers procuring compounds for Hsp90 or chaperone-related drug discovery, the 5,7-dihydroxy isomer provides a defined starting point for SAR, while the 6,7-isomer does not, avoiding wasted screening resources.
- [1] BindingDB. BDBM32245: 5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one. IC₅₀ = 50,000 nM. View Source
- [2] PubChem BioAssay AID 712. HTS for Hsp90 Inhibitors. Compound summary for 6,7-dihydroxy-2,2-dimethyl-4-chromanone (CID not available). View Source
